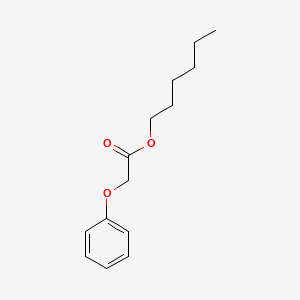Hexyl phenoxyacetate
CAS No.: 6290-38-6
Cat. No.: VC19716708
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6290-38-6 |
|---|---|
| Molecular Formula | C14H20O3 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | hexyl 2-phenoxyacetate |
| Standard InChI | InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
| Standard InChI Key | ZDMMHHNEEAOMLL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)COC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Hexyl phenoxyacetate (IUPAC name: hexyl 2-phenoxyacetate) is an ester derivative formed through the reaction of phenoxyacetic acid with hexanol. Its molecular structure consists of a phenoxy group (–O–C₆H₅) linked to an acetic acid moiety, which is further esterified with a hexyl chain (–C₆H₁₃). The compound’s molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol.
Spectral Data and Characterization
While direct spectral data for hexyl phenoxyacetate are unavailable, analogous esters exhibit characteristic NMR and IR signatures:
-
¹H NMR: A triplet at δ 4.10–4.20 ppm (methylene protons adjacent to the ester oxygen), a singlet at δ 4.50–4.60 ppm (phenoxy methylene group), and aromatic protons at δ 6.80–7.30 ppm .
-
IR: Strong absorption bands at 1740–1760 cm⁻¹ (ester C=O stretch) and 1250–1280 cm⁻¹ (C–O–C asymmetric stretch) .
Synthesis and Manufacturing Processes
Conventional Esterification Routes
Hexyl phenoxyacetate is theorized to form via acid-catalyzed esterification, mirroring methods used for hexyl acetate and other aromatic esters :
Key Parameters:
-
Catalysts: Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%).
-
Temperature: 110–130°C under reflux.
-
Yield Optimization: Azeotropic removal of water using toluene or cyclohexane improves equilibrium shift .
Industrial-Scale Production Challenges
-
Purity Concerns: Residual phenoxyacetic acid (≤0.5%) may necessitate post-synthesis neutralization with sodium bicarbonate .
-
Thermal Stability: Acetates like hexyl phenoxyacetate are prone to decomposition at elevated temperatures, forming acetic acid and phenolic byproducts .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Applications in Industry and Research
Fragrance and Flavor Formulations
Future Research Directions
Stability Enhancement
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume